

N-Octylacrylamide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Octylacrylamide**

Cat. No.: **B157157**

[Get Quote](#)

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of **N-Octylacrylamide**, a key monomer in the development of advanced polymers for research, scientific, and drug development applications. The document outlines its chemical properties, synthesis, and polymerization methods, with a focus on its role in creating thermoresponsive hydrogels for controlled drug delivery.

Core Chemical and Physical Properties

N-Octylacrylamide is an N-substituted acrylamide monomer. It has a linear alkyl chain of eight carbons attached to the nitrogen of the acrylamide group. Its isomer, N-tert-Octylacrylamide, features a branched octyl group. The CAS Registry Number for **N-Octylacrylamide** is 10124-68-2, while N-tert-Octylacrylamide is registered under CAS Number 4223-03-4.

The chemical structure of **N-Octylacrylamide** is characterized by a terminal vinyl group, making it amenable to radical polymerization, and a hydrophobic octyl chain, which imparts unique solubility and thermal response characteristics to its polymers.

Below is a summary of its key physicochemical properties:

Property	Value	References
CAS Number	10124-68-2	[1] [2] [3]
Molecular Formula	C ₁₁ H ₂₁ NO	[1] [2] [3]
Molecular Weight	183.29 g/mol	[1] [2]
IUPAC Name	N-octylprop-2-enamide	[1]
Boiling Point	313.7 °C at 760 mmHg	[1] [3]
Density	0.868 g/cm ³	[1] [3]
Flash Point	186.7 °C	[1] [3]

Synthesis of N-Octylacrylamide

The synthesis of **N-Octylacrylamide** is typically achieved through the reaction of acryloyl chloride with n-octylamine in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of N-(n-octyl)acrylamide

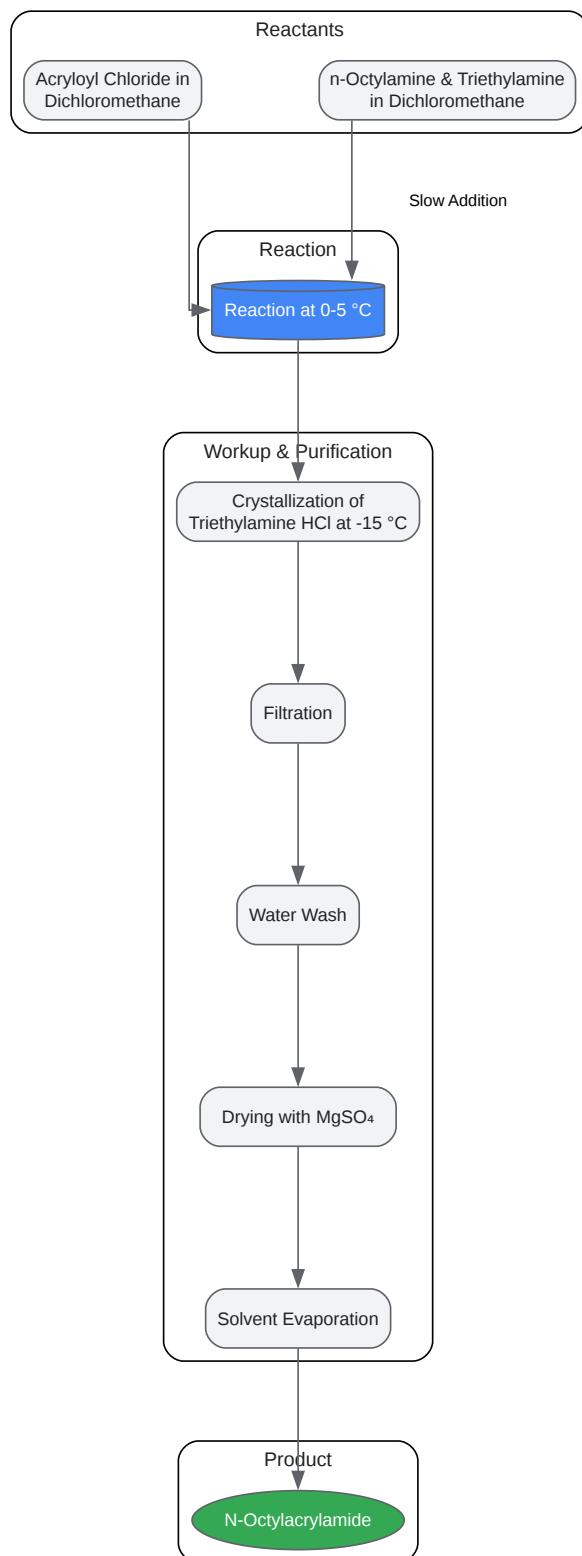
This protocol is adapted from a standard procedure for the synthesis of N-substituted acrylamides.[\[1\]](#)[\[4\]](#)

Materials:

- Acryloyl chloride
- n-Octylamine
- Triethylamine
- Dichloromethane (anhydrous)
- Magnesium sulfate (anhydrous)

- Deionized water

Equipment:


- 500 mL four-necked flask
- Thermometer
- Mechanical stirrer
- Calcium sulfate drying tube
- Pressure-equalizing addition funnel
- Standard laboratory glassware for workup and filtration

Procedure:

- A solution of 45.3 g (0.5 mole) of acryloyl chloride in 180 g of dichloromethane is prepared in the four-necked flask.
- The flask is equipped with a thermometer, mechanical stirrer, drying tube, and addition funnel.
- The solution is cooled to 0 °C using an ice bath.
- A mixture of 66.6 g (0.5 mole) of n-octylamine, 50.6 g (0.5 mole) of triethylamine, and 125 g of dichloromethane is slowly added to the acryloyl chloride solution over a period of 2.5 hours. The addition rate should be controlled to maintain the reaction temperature at or below 5 °C.
- After the addition is complete, the reaction mixture is allowed to warm to room temperature.
- The mixture is then stored at -15 °C overnight to facilitate the crystallization of triethylamine hydrochloride.
- The precipitated salt is removed by filtration.

- The filtrate is washed with 250 g of deionized water.
- The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield N-(n-octyl)acrylamide.

Synthesis of N-Octylacrylamide

[Click to download full resolution via product page](#)*Workflow for the synthesis of **N-Octylacrylamide**.*

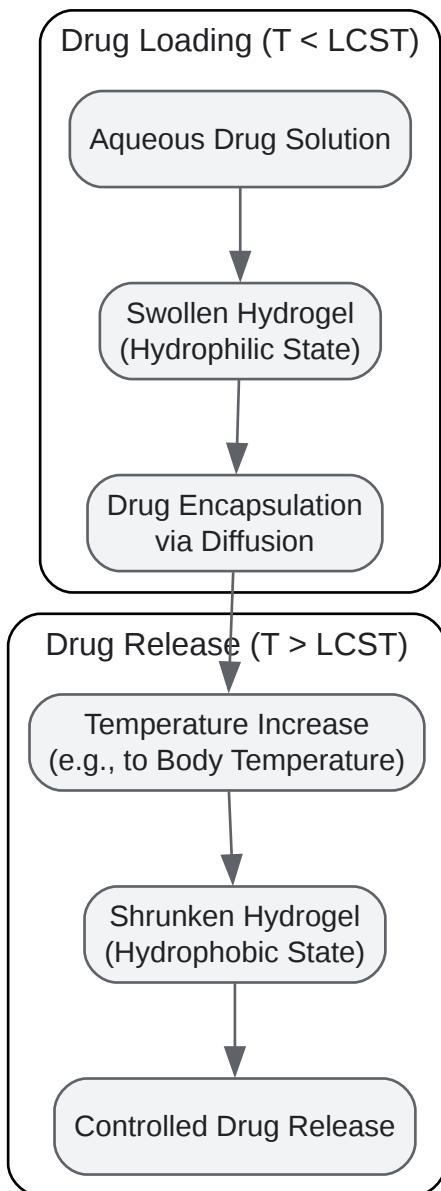
Polymerization of N-Octylacrylamide

N-Octylacrylamide can be polymerized through free-radical polymerization techniques to form poly(**N-Octylacrylamide**). The polymerization can be initiated using thermal initiators like azobisisobutyronitrile (AIBN) or redox initiators. Copolymers can also be synthesized by including other vinyl monomers in the reaction mixture.

General Experimental Protocol: Free-Radical Polymerization

- **N-Octylacrylamide** and any comonomers are dissolved in a suitable solvent (e.g., tetrahydrofuran, 1,4-dioxane) in a polymerization vessel.[5]
- A calculated amount of a free-radical initiator (e.g., 0.05% by weight of monomers of AIBN) is added.[5]
- The solution is deoxygenated by purging with an inert gas, such as nitrogen, for a sufficient period.[6]
- The reaction vessel is sealed and heated to a temperature appropriate for the initiator used (e.g., 60-80 °C for AIBN) for a specified duration (e.g., 3-18 hours).[5][6]
- The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent, such as methanol or hexane.[5][6]
- The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Applications in Drug Development


Polymers and copolymers of **N-Octylacrylamide** are of significant interest in drug delivery due to their thermoresponsive properties. Poly(N-alkylacrylamides) can exhibit a Lower Critical Solution Temperature (LCST), where the polymer undergoes a reversible phase transition from a soluble to an insoluble state as the temperature is increased.[7] This property can be harnessed for the controlled release of therapeutic agents.

Thermoresponsive Hydrogels for Controlled Drug Release

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.^[8] Thermoresponsive hydrogels made from **N-Octylacrylamide** copolymers can be designed to be in a swollen, drug-loaded state at room temperature and then shrink to release the drug at physiological temperatures.^{[2][9]} The LCST can be tuned by copolymerizing **N-Octylacrylamide** with hydrophilic or hydrophobic comonomers.

The general mechanism involves the hydrogel being loaded with a drug below its LCST. When the temperature is raised above the LCST, the polymer chains collapse, and the hydrogel shrinks, expelling water and the entrapped drug.^{[1][2]}

Thermoresponsive Drug Release from Poly(N-Octylacrylamide) Hydrogel

[Click to download full resolution via product page](#)*Mechanism of thermoresponsive drug release.*

While **N-Octylacrylamide** is a valuable monomer for creating drug delivery vehicles, there is currently no substantial evidence in the scientific literature to suggest its direct involvement in modulating specific cellular signaling pathways. Its primary role in drug development is to form the polymeric backbone of delivery systems that control the release of active pharmaceutical ingredients.

Analytical Methods

The quantification of residual **N-Octylacrylamide** monomer in polymer formulations or biological matrices is crucial for safety and quality control. The analytical methods are generally adapted from those used for acrylamide.

Experimental Protocol: Quantification by GC-MS

This method involves the derivatization of the acrylamide to a less volatile and more thermally stable compound, followed by gas chromatography-mass spectrometry (GC-MS) analysis.[\[10\]](#) [\[11\]](#)

- Extraction: The sample is extracted with water to solubilize the **N-Octylacrylamide**. An internal standard is added at this stage.
- Derivatization (Bromination): The aqueous extract is treated with a bromine source to form the 2,3-dibromopropionamide derivative of **N-Octylacrylamide**.
- Liquid-Liquid Extraction: The brominated derivative is extracted from the aqueous phase into an organic solvent (e.g., ethyl acetate).
- Analysis: The organic extract is analyzed by GC-MS. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Experimental Protocol: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the direct analysis of **N-Octylacrylamide** without the need for derivatization.[\[10\]](#)

- Extraction: The sample is extracted with an aqueous solution, often containing a small amount of formic acid. An isotopically labeled internal standard (e.g., $^{13}\text{C}_3\text{-N-Octylacrylamide}$) is added.
- Clean-up: The extract is purified using solid-phase extraction (SPE) to remove interfering matrix components.
- Analysis: The purified extract is analyzed by LC-MS/MS. The high selectivity and sensitivity of this technique allow for accurate quantification at low levels.

Conclusion

N-Octylacrylamide is a versatile monomer with significant applications in the development of advanced materials, particularly for the pharmaceutical and biomedical fields. Its ability to form thermoresponsive polymers makes it a valuable component in the design of "smart" hydrogels for controlled drug delivery. The synthesis and polymerization methods are well-established, and robust analytical techniques are available for its quantification. Future research may explore its use in other advanced applications and further refine the properties of its copolymers for more sophisticated drug delivery systems.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Temperature-Responsive Smart Nanocarriers for Delivery Of Therapeutic Agents: Applications and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Polymeric Nanoparticles for Drug Delivery | Springer Nature Experiments [experiments.springernature.com]
- 4. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 5. Degradation, cytotoxicity and biocompatibility of NIPAAm-based thermosensitive, injectable and bioresorbable polymer hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Poly(N-isopropylacrylamide) and Copolymers: A Review on Recent Progresses in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thermo-Sensitive Poly (N-isopropylacrylamide-co-polyacrylamide) Hydrogel for pH-Responsive Therapeutic Delivery [ouci.dntb.gov.ua]

- 11. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Octylacrylamide: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b157157#n-octylacrylamide-cas-number-and-chemical-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com